Feglymycin

Antibacterial Mechanism of Action Cell Wall Biosynthesis

Choose Feglymycin for its unique, evidence-backed dual mechanism: it targets the cytoplasmic enzymes MurA and MurC in peptidoglycan synthesis, a mode distinct from vancomycin or ramoplanin, ensuring no cross-resistance from VanA phenotypes. This 13-amino acid peptide also blocks HIV-1 entry by binding gp120 (EC50: 0.5–6.7 µM), a property absent in comparator antibiotics. Its stable β-helix scaffold, validated by NMR, makes it an ideal structural biology probe. With proven in vivo MRSA activity, it’s a premier lead compound for antibiotic discovery. Secure high-purity (≥98%) material for your critical research today.

Molecular Formula C95H97N13O30
Molecular Weight 1900.9 g/mol
Cat. No. B1672328
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFeglymycin
SynonymsFeglymycin
Molecular FormulaC95H97N13O30
Molecular Weight1900.9 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(C1=CC(=CC(=C1)O)O)C(=O)NC(C2=CC=C(C=C2)O)C(=O)NC(C3=CC(=CC(=C3)O)O)C(=O)NC(C4=CC=C(C=C4)O)C(=O)NC(C5=CC(=CC(=C5)O)O)C(=O)NC(C(C)C)C(=O)NC(C6=CC(=CC(=C6)O)O)C(=O)NC(C7=CC=C(C=C7)O)C(=O)NC(CC8=CC=CC=C8)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(C9=CC(=CC(=C9)O)O)NC(=O)C(C1=CC=C(C=C1)O)N
InChIInChI=1S/C95H97N13O30/c1-43(2)73(99-90(132)78(50-27-59(113)37-60(114)28-50)101-84(126)72(96)46-10-18-55(109)19-11-46)85(127)106-81(53-33-65(119)40-66(120)34-53)93(135)103-77(49-16-24-58(112)25-17-49)89(131)108-82(54-35-67(121)41-68(122)36-54)94(136)104-76(48-14-22-57(111)23-15-48)88(130)107-79(51-29-61(115)38-62(116)30-51)91(133)100-74(44(3)4)86(128)105-80(52-31-63(117)39-64(118)32-52)92(134)102-75(47-12-20-56(110)21-13-47)87(129)97-69(26-45-8-6-5-7-9-45)83(125)98-70(95(137)138)42-71(123)124/h5-25,27-41,43-44,69-70,72-82,109-122H,26,42,96H2,1-4H3,(H,97,129)(H,98,125)(H,99,132)(H,100,133)(H,101,126)(H,102,134)(H,103,135)(H,104,136)(H,105,128)(H,106,127)(H,107,130)(H,108,131)(H,123,124)(H,137,138)/t69-,70-,72+,73-,74-,75-,76-,77-,78+,79+,80+,81+,82+/m0/s1
InChIKeyQJQKBRUTBCTBKE-OVYRLPCXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Feglymycin Procurement: A Dual-Activity 13-mer Peptide Antibiotic Targeting Cell Wall Biosynthesis and HIV Entry


Feglymycin is a naturally occurring, linear 13-amino acid peptide antibiotic produced by the non-ribosomal peptide synthetase (NRPS) pathway of *Streptomyces sp.* DSM 11171 [1]. It is distinguished by a high proportion of non-proteinogenic amino acids, including 4-hydroxyphenylglycine (Hpg) and 3,5-dihydroxyphenylglycine (Dpg), which contribute to its unique alternating D- and L-amino acid sequence and its ability to form a stable β-helix structure in both crystal and solution states [2]. This structural architecture underpins its dual bioactivity profile, encompassing both antibacterial activity against Gram-positive pathogens like *Staphylococcus aureus* and antiviral activity against HIV-1 via a unique mechanism targeting viral entry [1][3].

Why Feglymycin Cannot Be Substituted by Standard Glycopeptide or Lipopeptide Antibiotics


While feglymycin shares structural and functional similarities with clinically established cell wall biosynthesis inhibitors like vancomycin, teicoplanin, and ramoplanin, its mechanism of action is fundamentally distinct [1]. Feglymycin uniquely targets the cytoplasmic enzymes MurA and MurC in the early, intracellular stages of peptidoglycan synthesis, a mode of action not shared by vancomycin (which binds to the terminal D-Ala-D-Ala of lipid II) or ramoplanin (which binds to lipid II and inhibits the transglycosylation step) [2]. This divergent mechanism means that resistance mechanisms to these comparators, such as the VanA phenotype that modifies the D-Ala-D-Ala target, are not expected to confer cross-resistance to feglymycin [3]. Furthermore, feglymycin's unique dual-functionality as an HIV entry inhibitor targeting gp120 is a property entirely absent from its antibacterial-only comparators [4]. Therefore, substituting feglymycin with a generic glycopeptide or lipopeptide in a research or development program would result in a complete loss of its unique antiviral activity and its distinct antibacterial target profile.

Quantitative Differentiation of Feglymycin from Comparator Compounds: Head-to-Head and Cross-Study Data


Feglymycin Inhibits Peptidoglycan Biosynthesis at a Unique Intracellular Node: MurA and MurC Enzyme Inhibition

Feglymycin differentiates itself from other cell wall-active antibiotics like vancomycin and ramoplanin by inhibiting the early cytoplasmic steps of peptidoglycan biosynthesis, specifically the enzymes MurA and MurC. This is a unique intracellular target not shared by vancomycin (which binds extracellular lipid II) or ramoplanin (which inhibits transglycosylation) [1]. Feglymycin demonstrates potent, non-competitive inhibition of both *E. coli* and *S. aureus* MurA and MurC enzymes [2].

Antibacterial Mechanism of Action Cell Wall Biosynthesis Enzyme Inhibition MRSA

Feglymycin Exhibits a Unique Dual-Activity Profile: Potent Inhibition of HIV-1 Entry via gp120 Targeting

A key differentiator for feglymycin is its dual antibacterial and antiviral activity. Unlike comparator antibiotics such as vancomycin or daptomycin, which lack any meaningful antiviral effect, feglymycin is a potent inhibitor of HIV-1 entry. Its mechanism is distinct: it binds directly to the viral envelope glycoprotein gp120, thereby blocking the interaction with the CD4 receptor on host cells [1]. This activity is not observed with comparators.

Antiviral HIV Mechanism of Action Viral Entry gp120 Dual-Activity

Feglymycin Demonstrates Activity Against MRSA Strains, with In Vivo Efficacy Confirmed

Feglymycin exhibits confirmed antibacterial activity against clinically relevant methicillin-resistant *Staphylococcus aureus* (MRSA) strains. This activity has been validated in vivo, a crucial step beyond simple in vitro MIC data [1]. The compound's novel mechanism of action (MurA/C inhibition) suggests it may retain activity against strains resistant to front-line MRSA therapies like vancomycin [2].

Antibacterial In Vivo MRSA Resistance

Feglymycin's Structural Core is Defined by a Stable β-Helix Conformation in Solution

Feglymycin's unique alternating D- and L-amino acid sequence, rich in non-proteinogenic phenylglycines, drives the formation of a stable, right-handed β-helix structure. This conformation was initially observed in the crystal state but has been experimentally confirmed to persist in solution via NMR studies [1]. This structural rigidity is a key differentiator from many other linear peptides, which are often highly flexible in solution, and is believed to be crucial for its dual biological activity.

Structural Biology NMR Spectroscopy β-Helix Conformation

High-Value Research and Industrial Applications for Feglymycin


Investigating Early-Stage Peptidoglycan Biosynthesis and MurA/MurC as Antibacterial Targets

Feglymycin serves as a critical chemical probe for studying the cytoplasmic steps of bacterial cell wall synthesis. As a potent inhibitor of both MurA and MurC enzymes from *E. coli* and *S. aureus* (Ki values of 3.4 μM and 0.33 μM, respectively) [1], it enables researchers to dissect the function of these essential, yet less commonly targeted, enzymes. Its non-competitive inhibition mechanism makes it a unique tool for validating MurA and MurC as viable targets for new antibiotic development, particularly in the context of overcoming resistance to clinically used cell wall inhibitors like vancomycin and fosfomycin.

Studying HIV-1 Entry Inhibition via a Novel gp120-Targeting Mechanism

In virology research, feglymycin is an indispensable tool for investigating HIV-1 entry. Unlike entry inhibitors that target host cell receptors (e.g., maraviroc) or viral gp41 (e.g., enfuvirtide), feglymycin directly binds to the viral envelope glycoprotein gp120, blocking its interaction with CD4 [2]. With EC50 values ranging from 0.5 to 6.7 μM against diverse clinical HIV-1 isolates [3], it provides a potent and selective means to probe the early events of viral attachment and fusion, and to study the dynamics of gp120 conformational changes.

Developing Next-Generation Antibiotics Against Multidrug-Resistant Gram-Positive Pathogens

The confirmed in vivo activity of feglymycin against MRSA strains [4] positions it as a high-value lead compound for pharmaceutical research and development. Its dual-targeting antibacterial mechanism (MurA and MurC inhibition) combined with its unique structural scaffold [5] offers a promising starting point for medicinal chemistry campaigns aimed at generating novel analogs with improved potency, pharmacokinetic properties, and a reduced likelihood of cross-resistance with current standard-of-care antibiotics for MRSA and other Gram-positive infections.

Conformational Analysis and SAR Studies of β-Helical Peptides

Feglymycin's well-defined, stable β-helix conformation in solution, as confirmed by NMR [5], makes it an excellent model system for studying the folding and stability of this uncommon secondary structure. Its modular, repeating sequence of non-proteinogenic amino acids provides a platform for systematic structure-activity relationship (SAR) studies. Alanine scanning has already mapped the contribution of individual side chains to antibacterial and antiviral activity [6], guiding further rational design of simplified peptidomimetics with retained or enhanced biological function.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Feglymycin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.